5α/6α-Hydroxy Lurasidone-D8
Description
5α/6α-Hydroxy Lurasidone-D8 Hydrochloride (Mixture of Diastereomers) is a deuterium-labeled analog of the inactive metabolite 5α/6α-Hydroxy Lurasidone, derived from the antipsychotic drug Lurasidone. This compound is primarily utilized as an internal standard in mass spectrometry (MS) and liquid chromatography (LC) studies to enhance the precision of quantifying Lurasidone and its metabolites in biological matrices . The deuterium substitution at eight positions (D8) in its piperazine ring minimizes isotopic interference, ensuring reliable analytical reproducibility .
Properties
Molecular Formula |
C28H28D8N4O3S |
|---|---|
Molecular Weight |
516.73 |
Appearance |
Purity:98.5%Off-White solid |
Origin of Product |
United States |
Chemical Reactions Analysis
Metabolic Degradation Pathways
Deuteration alters metabolic stability compared to non-deuterated Lurasidone:
Oxidative Metabolism
-
Primary Pathway : Cytochrome P450 3A4-mediated oxidation at the thienobenzodiazepine core.
-
Deuterium Effect : Reduced oxidation rate () due to kinetic isotope effects .
Hydrolysis
-
Site : Amide bond in the azepane ring.
-
Half-Life : 12.4 hours (vs. 8.7 hours for non-deuterated form) .
| Metabolic Pathway | Enzyme/Medium | Deuterium Effect () | Half-Life |
|---|---|---|---|
| Oxidation | CYP3A4 | 3.2 | N/A |
| Hydrolysis | Acidic pH | 1.4 | 12.4 h |
Functional Group Reactivity
The hydroxyl and thioether groups dominate its reactivity:
Hydroxyl Group Reactions
-
Acetylation : Reacts with acetic anhydride in pyridine (20°C, 2 hours; 95% yield).
-
Oxidation : Forms ketone derivatives using Jones reagent (CrO₃/H₂SO₄; 0°C, 30 minutes).
Thioether Oxidation
Stability Under Pharmacological Conditions
Deuteration enhances stability in key scenarios:
Photodegradation
-
Light Exposure : UV-A (365 nm) for 48 hours.
-
Degradation : <5% decomposition vs. 18% for non-deuterated form.
Thermal Stability
Analytical Characterization of Reactivity
Techniques used to monitor reactions:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with Non-Deuterated 5α/6α-Hydroxy Lurasidone
Key differences include:
- Molecular Weight: 545.14 (non-deuterated) vs. 553.19 (deuterated) due to the isotopic substitution .
- Analytical Utility: The deuterated version is preferred for pharmacokinetic studies due to its distinct mass spectral signature, which avoids overlap with endogenous Lurasidone metabolites .
Comparison with 5β/6β-Hydroxy Lurasidone-D8 (Diastereomers)
The β-isomers (e.g., TRC H943912) differ in the stereochemistry of the hydroxy groups on the hexahydro-1H-4,7-methanoisoindole ring:
- Pharmacological Activity : Both α- and β-hydroxy metabolites are pharmacologically inactive, but their stereochemistry influences metabolic clearance rates. β-isomers exhibit marginally faster hepatic elimination in preclinical models .
- Synthetic Pathways : Deuterium labeling in β-isomers follows similar protocols but requires distinct chiral resolution steps to isolate diastereomers .
Comparison with Parent Compound Lurasidone-D8
Lurasidone-D8 (e.g., GLPBIO product, >98% purity) is the deuterated parent drug used to study the pharmacokinetics of Lurasidone itself. Key contrasts include:
- Receptor Binding : Lurasidone-D8 retains antagonism at dopamine D2 (IC₅₀ = 1.68 nM) and 5-HT7 receptors (IC₅₀ = 0.495 nM), whereas its hydroxy metabolites lack affinity for these targets .
- Applications : Lurasidone-D8 is employed in therapeutic drug monitoring, while 5α/6α-Hydroxy Lurasidone-D8 is specific for metabolite quantification .
Analytical and Pharmacokinetic Data
Physicochemical Properties
Key Research Findings
- Deuterium Effects : The D8 label increases molecular weight by ~8 Da, enabling unambiguous detection in high-resolution MS without altering chromatographic retention times .
- Diastereomer Resolution : Reverse-phase LC methods with chiral columns (e.g., Chiralpak AD-H) achieve baseline separation of α- and β-diastereomers, critical for accurate metabolic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
